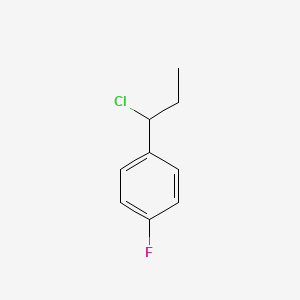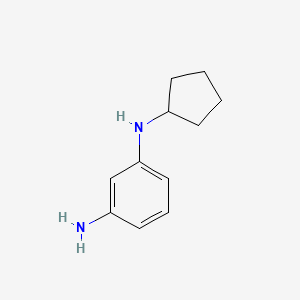
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine
Übersicht
Beschreibung
SCH900776 S-Isomer, auch bekannt als MK-8776 S-Isomer, ist ein potenter, selektiver und oral bioverfügbarer Inhibitor der Checkpoint-Kinase 1 (Chk1). Diese Verbindung hat eine Hemmkonzentration (IC50) von 3 Nanomolar, was sie in ihrer Funktion sehr effektiv macht. SCH900776 S-Isomer wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da es Chk1 hemmen kann, das eine entscheidende Rolle im DNA-Schadensantwortweg spielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SCH900776 S-Isomer umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolo[1,5-a]pyrimidin-Grundstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Einführung des Bromatoms: Die Bromierung wird mit Brom oder einem Bromierungsmittel durchgeführt.
Anlagerung des Piperidinrings:
Endreinigung: Die Verbindung wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von SCH900776 S-Isomer folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Skalierung der Reaktionen: Verwendung größerer Reaktoren und Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten.
Kontinuierliche Überwachung: Einsatz analytischer Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Überwachung des Fortschritts und der Reinheit der Verbindung.
Reinigung und Isolierung: Verwendung von industriellen Reinigungsmethoden zur Isolierung des Endprodukts.
Wirkmechanismus
Target of Action
The primary target of the compound SCH900776 S-isomer, also known as 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine, MK-8776 S-isomer, or (S)-6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-A]pyrimidin-7-amine, is checkpoint kinase 1 (Chk1) . Chk1 plays a crucial role in the DNA damage response pathway, where it helps maintain genomic integrity by halting cell cycle progression to allow for DNA repair .
Mode of Action
SCH900776 S-isomer acts as a potent, selective, and orally bioavailable inhibitor of Chk1 . It binds to Chk1 and inhibits its activity, thereby disrupting the DNA damage response pathway . This inhibition leads to the accumulation of DNA damage, particularly in cancer cells that rely heavily on Chk1 for survival .
Biochemical Pathways
The inhibition of Chk1 by SCH900776 S-isomer affects the DNA damage response pathway . Under normal conditions, DNA damage triggers the activation of Chk1, which then halts cell cycle progression to allow for DNA repair . When chk1 is inhibited by sch900776 s-isomer, this response is disrupted, leading to the accumulation of dna damage .
Result of Action
The inhibition of Chk1 by SCH900776 S-isomer leads to the accumulation of DNA damage, particularly in cancer cells . This can result in cell death, making SCH900776 S-isomer a potential therapeutic agent for cancer treatment .
Biochemische Analyse
Biochemical Properties
SCH900776 S-isomer plays a significant role in biochemical reactions, particularly as an inhibitor of Chk1 . It interacts with enzymes, proteins, and other biomolecules, primarily through binding interactions. The nature of these interactions is largely inhibitory, with the compound preventing the normal function of Chk1 .
Cellular Effects
The effects of SCH900776 S-isomer on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to induce a dose-dependent loss of DNA replication capability .
Molecular Mechanism
The molecular mechanism of action of SCH900776 S-isomer involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the inhibition of Chk1 .
Dosage Effects in Animal Models
The effects of SCH900776 S-isomer vary with different dosages in animal models
Metabolic Pathways
SCH900776 S-isomer is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of SCH900776 S-isomer within cells and tissues involve interactions with transporters or binding proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SCH900776 S-isomer involves several steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent.
Attachment of the piperidine ring:
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of SCH900776 S-isomer follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to ensure high yield and purity.
Continuous monitoring: Employing analytical techniques such as high-performance liquid chromatography (HPLC) to monitor the progress and purity of the compound.
Purification and isolation: Using industrial-scale purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SCH900776 S-Isomer durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylisierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
SCH900776 S-Isomer hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Checkpoint-Kinase 1 und ihre Auswirkungen auf den DNA-Schadensantwortweg zu untersuchen.
Biologie: Wird in Zellzyklusstudien eingesetzt, um die Rolle von Chk1 bei der Zellzyklusregulation und DNA-Reparaturmechanismen zu verstehen.
Medizin: Wird auf seine potenzielle Verwendung in der Krebstherapie untersucht, insbesondere in Kombination mit DNA-schädigenden Mitteln, um deren Wirksamkeit zu erhöhen.
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf die Checkpoint-Kinase 1 abzielen
Wirkmechanismus
SCH900776 S-Isomer übt seine Wirkungen aus, indem es die Checkpoint-Kinase 1 (Chk1) hemmt. Chk1 ist ein Schlüsselfaktor im DNA-Schadensantwortweg, und seine Hemmung führt zur Aufhebung der Zellzyklus-Kontrollpunkte. Dies führt zur Anhäufung von DNA-Schäden und letztendlich zum Zelltod, insbesondere in Krebszellen, die für ihr Überleben auf Chk1 angewiesen sind. Die Verbindung interagiert mit der ATP-Bindungsstelle von Chk1, verhindert deren Aktivierung und die nachfolgende Phosphorylierung von nachgeschalteten Zielmolekülen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SCH900776: Die Stammverbindung von SCH900776 S-Isomer, ebenfalls ein potenter Chk1-Inhibitor.
AZD7762: Ein weiterer Chk1-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
Prexasertib: Ein selektiver Inhibitor der Checkpoint-Kinasen 1 und 2 (Chk1/2) mit einem breiteren Wirkungsspektrum
Einzigartigkeit
SCH900776 S-Isomer ist einzigartig aufgrund seiner hohen Selektivität und Potenz für die Chk1-Hemmung. Es zeigt eine 50-fache Selektivität gegenüber der Cyclin-abhängigen Kinase 2 (CDK2) und eine 500-fache Selektivität gegenüber der Checkpoint-Kinase 2 (Chk2), was es zu einem wertvollen Werkzeug für die Untersuchung von Chk1-spezifischen Signalwegen macht .
Eigenschaften
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3S)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZZEXBPRLVIV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)[C@H]4CCCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237552 | |
| Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891494-64-7 | |
| Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891494647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-3-(1-METHYL-1H-PYRAZOL-4-YL)-5-((3S)-PIPERIDIN-3-YL)PYRAZOLO(1,5-A)PYRIMIDIN-7-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y1V29WVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)


![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)

![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)



